
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethylbenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The presence of fluorine atoms in the benzoyl group imparts distinct chemical reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-difluoro-4-methylbenzoic acid from 2,6-difluoro-4-methylbenzaldehyde . This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrole to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of key signaling molecules and modulation of cellular processes.
類似化合物との比較
Similar Compounds
- 2,6-Difluoro-4-methylbenzoic acid
- 2,6-Difluoro-4-methylbenzoyl chloride
- 2,6-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a difluoromethylbenzoyl group and a pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
CAS番号 |
1201597-21-8 |
|---|---|
分子式 |
C13H9F2NO3 |
分子量 |
265.21 g/mol |
IUPAC名 |
4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c1-6-2-8(14)11(9(15)3-6)12(17)7-4-10(13(18)19)16-5-7/h2-5,16H,1H3,(H,18,19) |
InChIキー |
QMGWCQVMDZRXJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



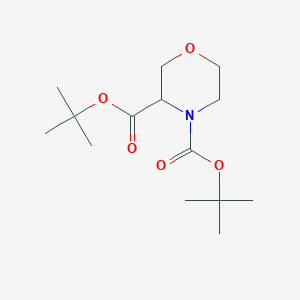
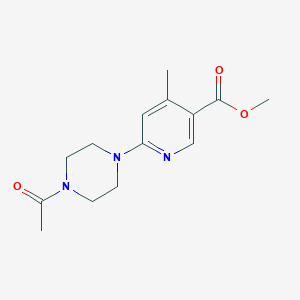
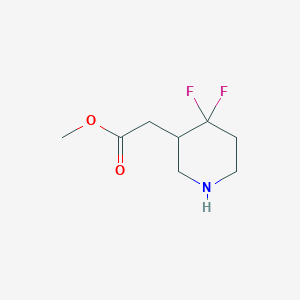

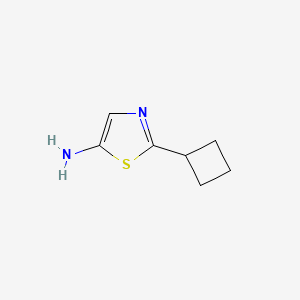

![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
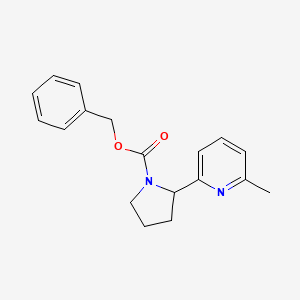

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)

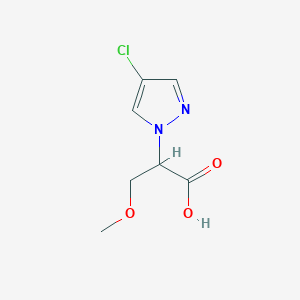
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
